2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Fragment-based drug design Medicinal chemistry Physicochemical profiling

2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226436-14-1) is a synthetic heterocyclic small molecule (C9H9N5OS; MW 235.27 g/mol) comprising a 2-aminothiazole core substituted at the 2-amino position with a pyrimidin-2-yl ring and at the thiazole 4-position with an acetamide side chain. The compound belongs to the broader pyrimidinylaminothiazole class, a scaffold that has been explored in patent literature for kinase inhibition and platelet aggregation applications.

Molecular Formula C9H9N5OS
Molecular Weight 235.27
CAS No. 1226436-14-1
Cat. No. B2433987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226436-14-1
Molecular FormulaC9H9N5OS
Molecular Weight235.27
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)N
InChIInChI=1S/C9H9N5OS/c10-7(15)4-6-5-16-9(13-6)14-8-11-2-1-3-12-8/h1-3,5H,4H2,(H2,10,15)(H,11,12,13,14)
InChIKeyNOACTFXLTPCEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226436-14-1): Chemical Identity and Procurement Baseline


2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226436-14-1) is a synthetic heterocyclic small molecule (C9H9N5OS; MW 235.27 g/mol) comprising a 2-aminothiazole core substituted at the 2-amino position with a pyrimidin-2-yl ring and at the thiazole 4-position with an acetamide side chain [1]. The compound belongs to the broader pyrimidinylaminothiazole class, a scaffold that has been explored in patent literature for kinase inhibition and platelet aggregation applications [2]. It is commercially available from multiple suppliers as a research-grade building block, with typical purity specifications of 95–98%.

Why Generic Substitution Is Not Supported for 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide


Within the pyrimidinylaminothiazole chemical space, the precise regiochemistry of the acetamide appendage—attached at the thiazole C4 position via a methylene spacer rather than as a direct carboxamide at C4 or C5—creates a unique hydrogen-bonding topology and conformational profile [1]. Close analogs, including the corresponding carboxylic acid (CAS 1219828-13-3) and N-substituted acetamide derivatives, differ in both physicochemical properties and biological recognition potential. The patent literature on pyrimidinylaminothiazoles demonstrates that even minor substituent changes at the thiazole ring can alter target selectivity profiles [2]. Without direct comparative potency, selectivity, or ADME data, there is no scientific basis for substituting this specific building block with a generic analog in a defined experimental system.

Quantitative Differentiation Evidence for 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide: Comparative Data Assessment


Molecular Topology and Hydrogen-Bonding Capacity Relative to Carboxylic Acid and Carboxamide Analogs

The target compound bears a primary acetamide at the thiazole 4-position (XLogP3 = 0.3, HBD count = 2, HBA count = 6) [1]. In contrast, the closest commercially available analog, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (CAS 1219828-13-3), presents a carboxylic acid terminus (predicted XLogP3 ≈ -0.2 to 0.1, ionizable at physiological pH) . The acetamide-to-acid substitution alters both hydrogen-bond donor/acceptor topology and charge state, which are critical determinants of target binding and permeability in fragment-based screening cascades.

Fragment-based drug design Medicinal chemistry Physicochemical profiling

Regiochemical Differentiation: 4-Acetamide vs. 5-Carboxamide Scaffold in Kinase Inhibition Context

The pyrimidinylaminothiazole scaffold has been validated as a kinase inhibitor template, with the 5-carboxamide regioisomer (e.g., dasatinib core) demonstrating potent Src/Abl inhibition [1]. The target compound relocates the amide functionality to the 4-position via a methylene spacer, generating a distinct spatial orientation of the hydrogen-bonding pharmacophore. Published SAR for 2-(aminopyrimidinyl)thiazole-5-carboxamides reports IC50 values in the low nanomolar range against Src and Abl kinases, but no corresponding data exist for the 4-acetamide regioisomer [1].

Kinase inhibitor design Src/Abl inhibitors Structure-activity relationships

Platelet Aggregation Inhibition: Patent Class Evidence Without Compound-Specific Data

U.S. Patent 5,530,000 discloses pyrimidinylaminothiazole derivatives as platelet aggregation inhibitors, with representative compounds demonstrating in vitro inhibition of ADP-induced platelet aggregation [1]. However, the patent claims cover 4-aryl-substituted thiazoles, not the 4-acetamide-substituted scaffold of the target compound. The target compound (CAS 1226436-14-1) does not appear among the exemplified compounds and no platelet aggregation IC50 data are reported for this specific structure.

Platelet aggregation Thrombosis Antiplatelet agents

Recommended Application Scenarios for 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide Based on Available Evidence


Fragment-Based Screening Library Enrichment with a Neutral, Low-Molecular-Weight Heterocyclic Scaffold

The compound's low molecular weight (235.27 Da), balanced XLogP3 (0.3), and neutral acetamide terminus make it a suitable fragment for inclusion in diversity-oriented screening libraries, particularly where ionizable carboxylic acid fragments (such as CAS 1219828-13-3) are to be avoided due to permeability concerns [1]. Its pyrimidine-thiazole core provides two heterocyclic recognition elements within a fragment-compliant size range.

Synthetic Intermediate for Kinase-Focused Compound Library Generation

The primary acetamide group at the thiazole 4-position serves as a versatile synthetic handle for further derivatization (e.g., N-alkylation, acylation, or conversion to heterocycles). This compound can function as a key intermediate in the synthesis of focused libraries targeting kinases, leveraging the established pyrimidinylaminothiazole pharmacophore [2], with the caveat that the 4-acetamide regioisomer has not been independently pharmacologically validated.

Physicochemical Comparator in Matched Molecular Pair Analyses

The compound forms a matched molecular pair with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (CAS 1219828-13-3), differing only in the terminal functional group (amide vs. acid). This pair enables systematic evaluation of how the amide-to-acid substitution affects properties such as solubility, permeability, and protein binding in a controlled chemical context [1].

Regioisomeric Selectivity Probe Development (Exploratory)

When compared with the pharmacologically active 5-carboxamide pyrimidinylaminothiazole series (Src/Abl IC50 < 10 nM) [2], the 4-acetamide regioisomer can serve as an exploratory probe to determine whether kinase selectivity or potency is retained upon relocation of the amide pharmacophore. This application requires de novo biological testing and is speculative in the absence of existing data.

Quote Request

Request a Quote for 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.